Peceleganan

Descripción

Propiedades

Número CAS |

850761-47-6 |

|---|---|

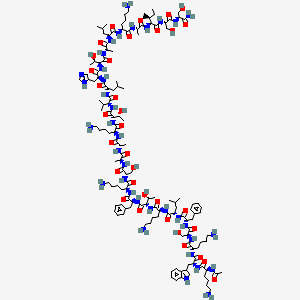

Fórmula molecular |

C138H226N36O34 |

Peso molecular |

2933.5 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-6-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C138H226N36O34/c1-19-76(10)109(135(205)169-107(70-178)133(203)166-104(67-175)113(145)183)171-117(187)80(14)150-118(188)92(47-29-35-53-140)155-124(194)97(58-72(2)3)159-116(186)79(13)152-136(206)110(81(15)179)174-130(200)103(64-88-66-146-71-148-88)163-126(196)99(60-74(6)7)164-134(204)108(75(8)9)170-138(208)112(83(17)181)173-122(192)95(50-32-38-56-143)154-115(185)78(12)149-114(184)77(11)151-131(201)105(68-176)167-120(190)93(48-30-36-54-141)156-127(197)101(62-86-42-24-21-25-43-86)165-137(207)111(82(16)180)172-123(193)96(51-33-39-57-144)158-125(195)98(59-73(4)5)160-128(198)100(61-85-40-22-20-23-41-85)161-132(202)106(69-177)168-121(191)94(49-31-37-55-142)157-129(199)102(63-87-65-147-90-45-27-26-44-89(87)90)162-119(189)91(153-84(18)182)46-28-34-52-139/h20-27,40-45,65-66,71-83,91-112,147,175-181H,19,28-39,46-64,67-70,139-144H2,1-18H3,(H2,145,183)(H,146,148)(H,149,184)(H,150,188)(H,151,201)(H,152,206)(H,153,182)(H,154,185)(H,155,194)(H,156,197)(H,157,199)(H,158,195)(H,159,186)(H,160,198)(H,161,202)(H,162,189)(H,163,196)(H,164,204)(H,165,207)(H,166,203)(H,167,190)(H,168,191)(H,169,205)(H,170,208)(H,171,187)(H,172,193)(H,173,192)(H,174,200)/t76-,77-,78-,79-,80-,81+,82+,83+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |

Clave InChI |

IUYWAZJIRQDBEJ-XECNVCPKSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)C |

SMILES canónico |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure-Activity Relationship of Peceleganan (PL-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationship (SAR) of Peceleganan (PL-5), a promising antimicrobial peptide. It covers its mechanism of action, the impact of structural modifications on its biological activity, and detailed experimental protocols for its evaluation.

Introduction to this compound (PL-5)

This compound, also known as PL-5, is a synthetic α-helical antimicrobial peptide (AMP) that has demonstrated significant potential in treating wound infections.[1][2] It is a hybrid peptide constructed from the N-terminal 1-10 residues of cecropin A and the 3-18 residues of melittin B.[3] This combination leverages the potent, broad-spectrum antimicrobial properties of its parent molecules while aiming for an improved therapeutic window.[4] Clinical trials have shown that this compound spray is a safe and effective topical agent for skin wound infections, showing a higher clinical efficacy rate compared to silver sulfadiazine (SSD) cream.[5][6] The primary mechanism of action for this compound and related peptides is the physical disruption of bacterial cell membranes, which makes the development of resistance less likely compared to traditional antibiotics that target specific metabolic pathways.[1]

The Core Structure of this compound (PL-5)

This compound is a 26-amino acid peptide.[1] Its hybrid nature, combining a sequence from the insect-derived cecropin A with a sequence from bee venom melittin, results in a molecule with potent antimicrobial properties. The cecropin A portion contributes to its broad-spectrum activity, while the melittin B segment is associated with powerful membrane-disrupting capabilities.[4]

Mechanism of Action: The Carpet-Like Model

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. This process is best described by the "carpet-like" model of membrane disruption. Unlike pore-forming peptides that create discrete channels, this compound is thought to act by accumulating on the surface of the bacterial membrane, leading to its eventual collapse.

The proposed steps are as follows:

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.

-

"Carpeting" of the Membrane: The peptide monomers then spread across the membrane surface, forming a "carpet-like" layer.

-

Membrane Destabilization and Permeabilization: Once a threshold concentration of the peptide is reached on the membrane surface, it induces significant physical stress. This leads to the formation of transient pores and a general destabilization of the lipid bilayer, causing leakage of intracellular contents and ultimately, cell death.

This direct, physical mechanism of action is a key advantage of this compound, as it is less susceptible to the development of microbial resistance compared to antibiotics that target specific enzymes or metabolic pathways. There is currently no strong evidence to suggest that this compound's primary mechanism involves interaction with specific intracellular signaling pathways.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The biological activity of this compound and related cecropin-melittin hybrid peptides is intricately linked to their physicochemical properties, including their primary sequence, charge, hydrophobicity, and amphipathicity.

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against several clinically relevant bacterial strains.

| Bacterial Strain | MIC (µM) | Reference |

| Escherichia coli ATCC 25922 | 2 | [3] |

| Staphylococcus pneumoniae ATCC 49619 | 2 | [3] |

| Klebsiella pneumoniae ATCC 700603 | 4 | [3] |

| Staphylococcus aureus ATCC 25923 | 4 | [3] |

| Staphylococcus epidermidis ATCC 12228 | 4 | [3] |

| Pseudomonas aeruginosa ATCC 27853 | 8 | [3] |

While comprehensive SAR studies specifically on a wide range of this compound (PL-5) analogs are not extensively published, valuable insights can be drawn from studies on other cecropin-melittin hybrid peptides. The following table summarizes key findings from such studies.

| Modification/Analog | Effect on Antimicrobial Activity | Effect on Hemolytic Activity | Key Takeaway | Reference |

| Shortening of Peptide Chain | Shorter analogs (15-20 residues) can retain potent antibacterial activity. | Generally lower hemolytic activity in shorter analogs. | The C-terminal region can be truncated without significant loss of antimicrobial potency, improving the therapeutic index. | [7] |

| Amino Acid Substitution (Hydrophobicity) | Increasing hydrophobicity can enhance antimicrobial activity up to a certain point. | A strong correlation exists between high hydrophobicity and increased hemolytic activity. | A balance of hydrophobicity is crucial for potent antimicrobial activity with minimal toxicity. | [4] |

| Amino Acid Substitution (Charge) | Increasing the net positive charge often enhances antimicrobial activity. | Can lead to increased hemolytic activity if not balanced with other properties. | Cationicity is a key driver of the initial interaction with bacterial membranes. | [4] |

| Modification of Hinge Region | Deletion or rigidification of the central hinge region can reduce activity. | Can significantly decrease hemolytic activity. | A flexible hinge region is important for potent antibacterial and antitumor activity with low hemolytic effect. | [8] |

| D-Amino Acid Substitution | Can enhance antimicrobial activity. | Significantly reduces hemolytic activity. | D-amino acid substitution is a viable strategy to improve the therapeutic index of these peptides. | [4] |

| N-terminal Acylation | Can increase antimicrobial activity. | May also increase hemolytic activity. | Modification of the N-terminus can modulate the peptide's interaction with membranes. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of this compound and its analogs.

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Create a series of two-fold dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

References

- 1. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase IIb Clinical Trial of Antimicrobial Peptide PL-5 Spray was Launched on 2020-07-26_Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spectroscopic and Computational Study of Melittin, Cecropin A, and the Hybrid Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. kvinzo.com [kvinzo.com]

- 9. academic.oup.com [academic.oup.com]

Physicochemical Properties and Bioactivity of the Antimicrobial Peptide Peceleganan: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Peceleganan, also known as PL-5, is a synthetic antimicrobial peptide (AMP) engineered for potent, broad-spectrum antibacterial activity.[1][2] It is an artificial hybrid analogue, combining sequences from cecropin A and melittin B, resulting in a 26-amino acid α-helical peptide.[1][3] Developed primarily as a topical agent, this compound has shown significant promise in treating skin and wound infections, demonstrating high efficacy in preclinical and clinical trials.[1][4] Unlike many traditional antibiotics, its mechanism of action involves the direct disruption of the bacterial cell membrane, a process that is less likely to induce microbial resistance.[5][6] This guide provides a comprehensive overview of its physicochemical properties, biological activity, and the experimental protocols used for its characterization.

Physicochemical Characteristics

The function and efficacy of this compound are intrinsically linked to its specific chemical and physical properties.

Primary and Secondary Structure

This compound is a 26-residue peptide with an acetylated N-terminus and an amidated C-terminus, which enhance its stability and antimicrobial activity.[7]

Structurally, this compound is designed as an α-helical peptide.[2] While it may exist as a random coil in aqueous solutions, it undergoes a conformational change to an α-helix upon interaction with bacterial membranes.[7] This amphipathic structure, with distinct hydrophobic and hydrophilic faces, is critical to its membrane-disrupting mechanism.[5][7]

Core Physicochemical Properties

A summary of the core physicochemical data for this compound is presented in Table 1.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | PL-5 | [3] |

| Molecular Formula | C₁₃₈H₂₂₆N₃₆O₃₄ | [3][8][9] |

| Molecular Weight | 2933.50 g/mol | [3][8][9] |

| CAS Number | 850761-47-6 | [3][9] |

| Appearance | White to off-white solid | [3][9] |

| Solubility | Soluble in water. For difficult cases, add <50 µL of NH₄OH, followed by 50-100 µL of DMSO. | [3] |

| Storage (Powder) | -80°C for 2 years; -20°C for 1 year. Store sealed and away from moisture. | [3][9] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. Store sealed and away from moisture. | [3][9] |

Structure-Activity Relationships

The biological activity of this compound is governed by key structural attributes:

-

Hydrophobicity and Amphipathicity: Like many AMPs, a balance of these properties is crucial. High hydrophobicity and amphipathicity are correlated with strong hemolytic (toxicity to red blood cells) activity.[5] However, antimicrobial activity operates within an optimal hydrophobicity window; excessively high hydrophobicity can lead to peptide self-association, reducing its efficacy against bacteria.[5]

-

Helicity: A high degree of α-helicity is also associated with stronger hemolytic activity.[5]

-

Net Positive Charge: The presence of multiple lysine (K) residues gives this compound a net positive charge, which facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids).[7]

Biological Activity and Mechanism of Action

This compound exhibits potent activity against a wide range of pathogens through a distinct mechanism of action.

Antimicrobial Spectrum

This compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.[1][2] The minimum inhibitory concentrations (MICs) against several common pathogens are detailed in Table 2.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Type | MIC (µM) | Source |

| Escherichia coli ATCC 25922 | Gram-Negative | 2 | [3] |

| Streptococcus pneumoniae ATCC 49619 | Gram-Positive | 2 | [3] |

| Klebsiella pneumoniae ATCC 700603 | Gram-Negative | 4 | [3] |

| Staphylococcus aureus ATCC 25923 | Gram-Positive | 4 | [3] |

| Staphylococcus epidermidis ATCC 12228 | Gram-Positive | 4 | [3] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 8 | [3] |

In Vivo and Clinical Efficacy

This compound has been validated in both preclinical and human clinical trials for the treatment of wound infections.

Table 3: Summary of In Vivo and Clinical Efficacy of this compound

| Study Type | Model / Phase | Treatment Protocol | Key Findings | Source(s) |

| Preclinical | S. aureus Mouse Wound Model | 0.4 and 0.75 mg/mL solution applied transdermally twice daily for 3 days. | Significantly reduced bacterial load in the infected wound. | [3] |

| Phase IIb Clinical Trial | Human Wound Infections | 1‰, 2‰, or 4‰ PL-5 spray vs. 1% silver sulfadiazine (SSD) control. | At Day 8, efficacy rates were 100.0% (1‰), 96.7% (2‰), and 96.7% (4‰) vs. 87.5% for the control group (P<0.05). | [2][4][10] |

| Phase III Clinical Trial | Human Wound Infections | 2‰ this compound spray (n=381) vs. 1% SSD cream (n=189). | At Day 8, the clinical efficacy rate was significantly higher for this compound (90.4%) compared to SSD (78.7%) (P < .001). | [1][11] |

Mechanism of Action

The primary mechanism of action for this compound is the physical disruption of the bacterial membrane, which occurs in a series of steps. This process is often described by the "carpet" model.[7]

-

Electrostatic Attraction: The cationic peptide is attracted to the anionic surface of the bacterial membrane.

-

Binding and Conformational Change: Upon binding, the peptide transitions from a random coil to an amphipathic α-helix.

-

Membrane Permeabilization: The peptides accumulate on the membrane surface like a carpet, causing tension and mechanical stress that leads to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner.[7]

-

Cell Lysis: This disruption of membrane integrity causes leakage of intracellular contents and rapid cell death.[7]

Experimental Protocols for Characterization

The synthesis and characterization of this compound rely on a suite of established biochemical and biophysical techniques.

Synthesis and Purification

This compound is produced via chemical synthesis, which allows for precise control over its structure.

-

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS): SPPS is the standard method for synthesizing peptides like this compound.[12][13] The process involves sequentially adding N-terminally protected (with a Fluorenylmethyloxycarbonyl, or Fmoc, group) amino acids to a growing peptide chain anchored to an insoluble resin support.[14] Each cycle consists of:

-

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a weak base (e.g., piperidine).

-

Activation & Coupling: The next Fmoc-protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt) and added to the newly freed N-terminus.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Cleavage: After the final amino acid is added, the completed peptide is cleaved from the resin support and side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% Trifluoroacetic Acid).[14]

-

Purification: The crude peptide is purified to >95% homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]

-

Physicochemical Characterization

-

Protocol: Mass Spectrometry (MS): The molecular weight and identity of the purified peptide are confirmed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.[15] The sample is ionized and the mass-to-charge ratio of the resulting ions is measured, which should match the theoretical mass of this compound (2933.50 Da).[8]

-

Protocol: Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptide.[16][17] The analysis is typically performed in the far-UV region (190-250 nm).[18]

-

A solution of the peptide (e.g., 150 µM) is prepared in different solvent systems: a buffer like PBS to represent an aqueous environment, and a membrane-mimicking solvent like 50% Trifluoroethanol (TFE) or 30 mM Sodium Dodecyl Sulfate (SDS) micelles.[19]

-

The differential absorption of left- and right-circularly polarized light is measured.

-

An α-helical structure is indicated by characteristic negative bands around 208 nm and 222 nm and a positive band around 192 nm.[20]

-

Bioactivity Assays

-

Protocol: Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity is quantified using a broth microdilution method.[21][22][23]

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[23]

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).[22]

-

Positive (no peptide) and negative (no bacteria) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[24]

-

-

Protocol: Hemolysis Assay: This assay measures the peptide's cytotoxicity against red blood cells (RBCs).[25][26]

-

Fresh RBCs (e.g., human or mouse) are washed and resuspended in a buffer like PBS to a final concentration (e.g., 1-2%).[27][28]

-

In a 96-well plate, the RBC suspension is incubated with serial dilutions of the peptide for a set time (e.g., 60 minutes) at 37°C.[27]

-

Controls include a negative control (PBS for 0% hemolysis) and a positive control (a detergent like Triton X-100 for 100% hemolysis).[29]

-

The plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 405 or 570 nm).[27][28]

-

The percentage of hemolysis is calculated relative to the controls.

-

Conclusion

This compound is a well-characterized synthetic antimicrobial peptide with a potent, broad-spectrum bactericidal activity and a defined membrane-disruptive mechanism of action. Its physicochemical properties, including its amphipathic α-helical structure and net positive charge, are optimized for targeting and disrupting bacterial membranes. Supported by robust preclinical data and successful Phase II and III clinical trials, this compound stands out as a promising and safe therapeutic agent for the topical treatment of skin and wound infections, offering a valuable alternative in an era of growing antibiotic resistance.[1][4]

References

- 1. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound spray effective and safe in wound infection, says study. [medicaldialogues.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound peptide [novoprolabs.com]

- 8. This compound | C138H226N36O34 | CID 162625099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel antimicrobial spray outperforms silver sulfadiazine in trial | epocrates [epocrates.com]

- 12. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solid phase peptide synthesis protocol optimization and application [morressier.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 17. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis [bio-protocol.org]

- 20. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 21. protocols.io [protocols.io]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. zenitscience.com [zenitscience.com]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

In Vitro Antibacterial Spectrum of Peceleganan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peceleganan (also known as PL-5) is a novel synthetic antimicrobial peptide (AMP) that has demonstrated significant potential in the treatment of wound infections. As a member of the AMP class of molecules, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, primarily involving the disruption of bacterial cell membranes, makes it a promising candidate to combat antibiotic-resistant pathogens. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailed experimental protocols for its assessment, and a visualization of its mechanism of action.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The in vitro antibacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the available data.

Table 1: MIC of this compound Against Specific ATCC Strains

| Bacterial Strain | Gram Stain | MIC (µM) |

| Escherichia coli ATCC 25922 | Negative | 2 |

| Streptococcus pneumoniae ATCC 49619 | Positive | 2 |

| Klebsiella pneumoniae ATCC 700603 | Negative | 4 |

| Staphylococcus aureus ATCC 25923 | Positive | 4 |

| Staphylococcus epidermidis ATCC 12228 | Positive | 4 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 8 |

Data sourced from MedChemExpress. It is important to note that these values have not been independently confirmed by the source. [cite: ]

Table 2: MIC₅₀ and MIC₉₀ of this compound Against Clinically Relevant Bacterial Species

A Phase IIb clinical trial involving 838 strains of identified microbes investigated the efficacy of this compound spray. The study determined the MIC₅₀ and MIC₉₀ values for nine prevalent species known to cause wound infections. The results indicated that all nine species, with the exception of Enterococcus faecalis, were sensitive to this compound.[1]

| Microbial Species | Gram Stain | Strain Count | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Positive | 305 | 8 | 16 |

| Staphylococcus epidermidis | Positive | 88 | 4 | 8 |

| Staphylococcus haemolyticus | Positive | 35 | 4 | 8 |

| Staphylococcus hominis | Positive | 29 | 4 | 8 |

| Escherichia coli | Negative | 84 | 8 | 16 |

| Klebsiella pneumoniae | Negative | 63 | 8 | 16 |

| Acinetobacter baumannii | Negative | 61 | 4 | 8 |

| Pseudomonas aeruginosa | Negative | 52 | 16 | 32 |

| Enterococcus faecalis | Positive | 21 | >128 | >128 |

This data is derived from a Phase IIb randomized clinical trial of this compound (PL-5) spray for wound infections.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology based on standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for a broth microdilution assay.

Broth Microdilution Susceptibility Testing Protocol

-

Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent, typically sterile deionized water or a buffer that does not interfere with its activity.

-

The concentration of the stock solution is accurately determined.

-

-

Preparation of Bacterial Inoculum:

-

The bacterial strain of interest is cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) and incubated at 35-37°C for 18-24 hours.

-

Several well-isolated colonies are selected and suspended in a sterile saline or broth solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microdilution Plates:

-

A 96-well microtiter plate is used for the assay.

-

A serial two-fold dilution of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Each well will contain 50 µL of the appropriate this compound dilution.

-

Control wells are included:

-

Growth Control: 50 µL of CAMHB without this compound.

-

Sterility Control: 100 µL of uninoculated CAMHB.

-

-

-

Inoculation and Incubation:

-

50 µL of the diluted bacterial inoculum is added to each well (except the sterility control), bringing the total volume to 100 µL.

-

The microtiter plate is covered and incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This is assessed by visual inspection of the wells for turbidity.

-

Mandatory Visualization

Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism of action for this compound, like many antimicrobial peptides, involves a direct interaction with and disruption of the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the membrane, leading to pore formation, membrane depolarization, and ultimately cell death.

References

Initial Studies on the Antimicrobial Resistance Potential of Peceleganan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peceleganan (also known as PL-5) is a synthetic α-helical antimicrobial peptide (AMP) that has demonstrated broad-spectrum antibacterial activity in preclinical and clinical studies.[1][2] A key advantage of AMPs is their mechanism of action, which is thought to be less susceptible to the development of resistance compared to traditional antibiotics.[2][3] This guide provides a comprehensive overview of the initial studies on the antimicrobial resistance potential of this compound, focusing on its mechanism of action, data from in vitro resistance assays, and clinical findings.

Introduction: The Promise of Antimicrobial Peptides

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic agents.[4] Antimicrobial peptides (AMPs) are a promising class of molecules due to their unique mechanisms of action, which primarily involve disruption of the bacterial cell membrane.[3][5] This direct action on the microbial membrane is considered less likely to induce resistance compared to the specific molecular targets of conventional antibiotics.[2] this compound, a 26-amino acid synthetic AMP, has emerged as a promising candidate, showing potent activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2]

Mechanism of Action and its Implications for Resistance

The primary mechanism of action for this compound and related magainin-derived peptides involves permeabilizing the bacterial cell membrane.[6][7] This process is driven by the peptide's cationic and amphipathic properties, allowing it to preferentially interact with the negatively charged components of bacterial membranes.[6][7]

Several models have been proposed for how these peptides disrupt the membrane, including the "toroidal-pore" and "carpet" models.[7][8] In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled channel.[8] In the carpet model, the peptides accumulate on the membrane surface, and at a critical concentration, they disrupt the membrane in a detergent-like manner.[8] This non-specific, physical disruption of the cell membrane is a key reason why the development of resistance is considered to be slower and less frequent compared to antibiotics that target specific enzymes or metabolic pathways.[2]

dot

Quantitative Data on Antimicrobial Activity

While direct studies on the long-term resistance potential of this compound are emerging, its potent and broad-spectrum activity has been well-documented. The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness.

| Organism Type | This compound MIC Range (µg/mL) | Reference(s) |

| Gram-positive bacteria | 16 - 32 | [9] |

| Gram-negative bacteria | 8 - 64 | [9] |

| Anaerobic bacteria | 4 - 64 | [9] |

Note: These values are for the related peptide, pexiganan, and are indicative of the expected activity of this compound.

Recent clinical trials with this compound spray have demonstrated its efficacy against infections caused by drug-resistant bacteria, with the MICs against resistant strains being similar to those for susceptible strains.[1]

Experimental Protocols for Assessing Resistance Potential

In Vitro Resistance Development Studies:

A common method to assess the potential for resistance development is through serial passage experiments. This involves repeatedly exposing a bacterial population to sub-lethal concentrations of the antimicrobial agent over an extended period.

Experimental Workflow for Serial Passage:

-

Initial MIC Determination: The baseline MIC of the antimicrobial agent against the test organism is determined using standard microdilution methods.

-

Sub-inhibitory Exposure: The bacteria are cultured in a medium containing the antimicrobial agent at a concentration of 0.5x the MIC.

-

Passage: After a period of incubation (e.g., 24 hours), the bacteria from the culture with the highest growth at a sub-inhibitory concentration are transferred to a fresh medium with increasing concentrations of the antimicrobial agent.

-

Repeat: This process is repeated for a set number of passages (e.g., 15-30).

-

Final MIC Determination: The MIC is redetermined for the passaged bacteria and compared to the initial MIC. A significant increase in the MIC indicates the development of resistance.

dot

References

- 1. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. tandfonline.com [tandfonline.com]

- 6. Magainins as paradigm for the mode of action of pore forming polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii [mdpi.com]

- 8. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of Peceleganan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peceleganan, also known as PL-5, is a novel, chemically synthesized α-helical antimicrobial peptide (AMP) comprising 26 amino acid residues.[1] Developed by ProteLight Pharms, it is emerging as a promising topical agent for the treatment of skin and wound infections.[1][2] While the primary focus of its development has been its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, its role as an immunomodulator is a critical aspect of its therapeutic potential.[1][3] Antimicrobial peptides are known not only for their direct pathogen-killing capabilities but also for their profound influence on the host's innate and adaptive immune responses.[4][5][6] This technical guide provides a comprehensive overview of the known immunomodulatory effects of this compound, supported by clinical trial data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The Dual Role of Antimicrobial Peptides: Antimicrobial and Immunomodulatory Functions

Antimicrobial peptides are evolutionarily conserved effector molecules of the innate immune system.[7] Their mechanism of action often involves disrupting the integrity of microbial membranes, a process less likely to induce bacterial resistance compared to conventional antibiotics.[1][3][4] Beyond this direct antimicrobial function, AMPs are pivotal in modulating immune responses.[4][6] These immunomodulatory functions can include:

-

Chemoattraction: Recruiting immune cells such as neutrophils, monocytes, and T-cells to the site of infection or injury.[5]

-

Cytokine Modulation: Influencing the production and release of cytokines and chemokines, thereby controlling the inflammatory cascade.[5][8]

-

Cellular Differentiation and Activation: Promoting the differentiation and activation of various immune cells.[6]

-

Wound Healing: Enhancing processes like angiogenesis and re-epithelialization.[5]

While specific studies on the detailed immunomodulatory pathways of this compound are not yet widely published, its successful clinical outcomes in wound healing strongly suggest an active role in modulating the local immune environment to facilitate tissue repair.

Quantitative Data from Clinical Trials

The efficacy of this compound has been evaluated in robust, multicenter, randomized clinical trials. The quantitative data from these studies provide compelling evidence of its clinical benefits in treating skin wound infections compared to the standard-of-care, 1% silver sulfadiazine (SSD) cream.

Phase III Clinical Trial Data

A large-scale Phase III trial provided definitive data on the superiority of 2‰ this compound spray over 1% SSD cream.[2]

| Outcome Measure | 2‰ this compound Spray (n=375) | 1% Silver Sulfadiazine (SSD) Cream (n=183) | P-value | Reference |

| Clinical Efficacy Rate (Day 8) | 90.4% (339/375) | 78.7% (144/183) | < .001 | [2][3] |

| Clinical Efficacy Rate (Day 5) | 59.2% (222/375) | 49.2% (90/183) | .03 | [3] |

| Bacterial Clearance Rate (Day 8) | 24.0% (80/334) | 46.0% (75/163) | < .001 | [3] |

| Bacterial Clearance Rate (Day 5) | 16.5% (55/334) | 30.7% (50/163) | < .001 | [3] |

Table 1: Summary of Phase III Clinical Trial Efficacy Outcomes.

Phase IIb Clinical Trial Data

A Phase IIb trial assessed the efficacy and safety of different concentrations of this compound (PL-5) spray.

| Outcome Measure | 1‰ PL-5 (n=59) | 2‰ PL-5 (n=61) | 4‰ PL-5 (n=60) | 1% SSD (n=40) | P-value | Reference |

| Clinical Efficacy Rate (Day 8) | 100.0% | 96.7% | 96.7% | 87.5% | .0193 | [1] |

| Clinical Efficacy Rate (Day 5) | 100.0% | 93.4% | 98.3% | 82.5% | .0009 | [1] |

Table 2: Summary of Phase IIb Clinical Trial Efficacy Outcomes at Different Concentrations.

Experimental Protocols

The clinical evaluation of this compound followed rigorous, well-defined protocols to ensure the reliability of the safety and efficacy data.

Phase III Clinical Trial Protocol

-

Study Design: A multicenter, open-label, randomized clinical trial conducted across 37 hospitals in China.[2][3]

-

Participants: 570 adult patients with secondary open wound infections from various causes (e.g., burns, physical injuries, ulcers).[2][3]

-

Interventions: Patients were randomized in a 2:1 ratio to receive either 2‰ this compound spray (n=381) or 1% silver sulfadiazine (SSD) cream (n=189).[2][3]

-

Primary Efficacy Outcome: The clinical efficacy rate on Day 8, defined by improvements in symptoms, signs, and non-microbiological indexes based on the Skin Infection Rating Scale (SIRS).[1][3]

-

Secondary Efficacy Outcomes:

-

Safety Outcomes: Monitoring of vital signs, physical examinations, electrocardiograms, laboratory tests, and adverse events.[3]

Phase IIb Clinical Trial Protocol

-

Study Design: A multicenter, open-label, randomized, controlled trial across 27 hospitals in China.[1][9]

-

Participants: 220 patients with skin wound infections.[1][9]

-

Interventions: Patients were randomly assigned to one of four groups: 1‰ PL-5 spray, 2‰ PL-5 spray, 4‰ PL-5 spray, or 1% SSD cream.[1]

-

Primary Efficacy Outcome: Clinical efficacy rate on Day 8.[1][9]

-

Secondary Efficacy Outcomes:

-

Safety Outcomes: Monitoring of adverse reactions and pharmacokinetic analysis.[1][9]

Visualization of Pathways and Workflows

Potential Immunomodulatory Signaling of this compound

While the precise signaling pathways for this compound are still under investigation, a generalized mechanism for immunomodulatory AMPs can be proposed. AMPs can interact with host cell receptors, such as Toll-like receptors (TLRs), to initiate signaling cascades that modulate the immune response.[6][7] This can lead to the regulation of transcription factors like NF-κB, influencing the expression of pro- and anti-inflammatory cytokines.

References

- 1. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The publication of a confirmative Phase III clinical study on this compound Spray (project code: PL-5), an innovative antimicrobial peptide developed by ProteLight Pharms, has been released._Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]

- 3. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. simplepeptide.com [simplepeptide.com]

- 6. Frontiers | Immunopeptides: immunomodulatory strategies and prospects for ocular immunity applications [frontiersin.org]

- 7. Toll-like receptors in skin infectious and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Peceleganan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Peceleganan (also known as PL-5), a synthetic cationic antimicrobial peptide. Adherence to these methodologies is crucial for obtaining accurate and reproducible results, which are essential for preclinical development and comparative studies.

Introduction to this compound and MIC Testing

This compound is an artificial antimicrobial peptide, a hybrid of cecropin A and melittin B, which has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Determining the MIC is a fundamental in vitro susceptibility test that measures the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[2] For cationic peptides like this compound, standard antimicrobial susceptibility testing methods require modifications to account for the peptide's propensity to bind to surfaces, which can lead to an underestimation of its potency.[3][4]

The protocols outlined below are based on the widely accepted broth microdilution method, adapted specifically for cationic antimicrobial peptides as described by Hancock and in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][5][6]

Quantitative Data Summary

The following tables summarize known MIC values for this compound against common bacterial pathogens. These values serve as a reference for expected outcomes when performing the described protocols.

Table 1: MIC of this compound against Reference Strains

| Bacterial Strain | ATCC Number | MIC (µM) |

| Escherichia coli | 25922 | 2 |

| Streptococcus pneumoniae | 49619 | 2 |

| Klebsiella pneumoniae | 700603 | 4 |

| Staphylococcus aureus | 25923 | 4 |

| Staphylococcus epidermidis | 12228 | 4 |

| Pseudomonas aeruginosa | 27853 | 8 |

| Data sourced from MedChemExpress.[1] |

Table 2: MIC50 and MIC90 of this compound against Clinically Isolated Species

| Microbial Species | Strain Count | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 250 | 16 | 32 |

| Staphylococcus epidermidis | 120 | 8 | 16 |

| Escherichia coli | 150 | 16 | 64 |

| Pseudomonas aeruginosa | 100 | 32 | 128 |

| Klebsiella pneumoniae | 88 | 32 | 64 |

| Acinetobacter baumannii | 50 | 16 | 32 |

| Streptococcus pyogenes | 40 | 8 | 16 |

| Enterococcus faecalis | 30 | >128 | >128 |

| Candida albicans | 10 | 16 | 32 |

| Note: This data is illustrative, based on findings from clinical trials where MIC50 and MIC90 were determined for 838 strains of identified microbes.[7] |

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is a modification of the CLSI broth microdilution method, optimized for cationic peptides to prevent non-specific binding and ensure accurate MIC determination.[5][8]

Materials:

-

This compound (lyophilized powder)

-

Sterile, 96-well polypropylene microtiter plates (do not use polystyrene)[5][8]

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile, polypropylene microcentrifuge tubes

-

Bovine Serum Albumin (BSA)

-

Glacial Acetic Acid

-

Bacterial strains for testing (e.g., ATCC quality control strains)

-

Mueller-Hinton Agar (MHA) plates

-

Spectrophotometer or densitometer

-

Sterile pipette tips and multichannel pipettes

Reagent Preparation:

-

Peptide Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile deionized water. Store at -20°C or -80°C for long-term use.[8]

-

Peptide Diluent: Prepare a solution of 0.01% acetic acid and 0.2% BSA in sterile deionized water. This will be used for serial dilutions of the peptide.[5]

-

Bacterial Inoculum: a. From a fresh MHA plate (18-24 hours growth), select 3-5 colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C with shaking (180 rpm) until the turbidity reaches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] d. Dilute this suspension in MHB to achieve a final bacterial concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3][8]

Assay Procedure:

-

Peptide Serial Dilution: a. In polypropylene microcentrifuge tubes, perform serial two-fold dilutions of the this compound stock solution using the peptide diluent (0.01% acetic acid, 0.2% BSA) to create a range of concentrations that are 10 times the final desired test concentrations.[5]

-

Plate Preparation: a. Add 100 µL of the diluted bacterial inoculum (5 x 10⁵ CFU/mL) to wells in columns 1 through 11 of a 96-well polypropylene plate.[5] b. Add 100 µL of sterile MHB to column 12 to serve as a sterility control (negative control).[5] c. Add 11 µL of each 10x peptide dilution to the corresponding wells in columns 1 through 10. This will result in the final desired test concentrations.[5] d. Add 11 µL of the peptide diluent to column 11 to serve as a growth control (positive control).[5]

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[5]

-

MIC Determination: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[8] Alternatively, it can be defined as the concentration that reduces growth by more than 50% compared to the growth control well, which can be determined by measuring the optical density (OD) at 600 nm.[5]

Protocol 2: Determination of Minimal Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a >99.9% reduction of the initial bacterial inoculum.[8]

Procedure:

-

Following the MIC determination, select the wells showing no visible growth.

-

From each of these wells, plate 10 µL onto a fresh MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest peptide concentration that results in no colony formation on the MHA plate.[5][8]

Visualizations

Mechanism of Action

The primary mechanism of action for cationic antimicrobial peptides like this compound involves the electrostatic attraction to the negatively charged bacterial membrane, followed by membrane disruption and pore formation, leading to cell lysis.

Caption: General mechanism of this compound action on bacterial cells.

Experimental Workflow for MIC Determination

The following diagram illustrates the step-by-step workflow for the broth microdilution method to determine the MIC of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 6. iacld.com [iacld.com]

- 7. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

Investigating Peceleganan for the Treatment of Biofilm Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peceleganan (also known as PL-5) is a synthetic, 26-amino acid alpha-helical antimicrobial peptide (AMP) that has shown significant promise in the treatment of bacterial infections, particularly those involving biofilms.[1][2] As a member of the AMP class of molecules, this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][3] Its primary mechanism of action involves the physical disruption of bacterial cell membranes, a process that is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[4][5] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound against bacterial biofilms.

Mechanism of Action

This compound, like many other cationic alpha-helical AMPs, exerts its antimicrobial effect primarily through direct interaction with and disruption of the bacterial cell membrane. The positively charged amino acid residues in this compound are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. Upon accumulation on the bacterial surface, this compound is thought to insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and eventual cell lysis.[5][6][7] This rapid, physical mechanism of action is a key advantage in combating biofilm-embedded bacteria, which are notoriously resistant to conventional antibiotics.

While the primary target of this compound is the cell membrane, it is also plausible that it may interfere with intracellular processes that are crucial for biofilm formation and maintenance. Many AMPs have been shown to modulate bacterial signaling pathways, such as quorum sensing (QS) and cyclic di-GMP (c-di-GMP) signaling, which are central regulators of biofilm development.[8][9] By disrupting the cell membrane, this compound could indirectly affect these signaling cascades, leading to a reduction in biofilm formation or the dispersal of existing biofilms.

Quantitative Data

| Bacterium | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 2 | ~5.2 | [11] |

| Staphylococcus aureus | ATCC 25923 | 4 | ~10.4 | [11] |

| Pseudomonas aeruginosa | ATCC 27853 | 8 | ~20.8 | [11] |

| Klebsiella pneumoniae | ATCC 700603 | 4 | ~10.4 | [11] |

| Staphylococcus epidermidis | ATCC 12228 | 4 | ~10.4 | [11] |

| Streptococcus pneumoniae | ATCC 49619 | 2 | ~5.2 | [11] |

Note: The molecular weight of this compound is approximately 2600 g/mol . µg/mL values are estimated based on this molecular weight.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the anti-biofilm activity of this compound.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay

This protocol determines the minimum concentration of this compound required to inhibit the formation of bacterial biofilms.

Materials:

-

96-well, flat-bottom sterile microtiter plates

-

Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

This compound stock solution

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Phosphate Buffered Saline (PBS)

-

Plate reader

Procedure:

-

Bacterial Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture in fresh medium to an OD600 of approximately 0.1.

-

Plate Setup: Add 100 µL of serial dilutions of this compound in growth medium to the wells of the microtiter plate. Add 100 µL of the diluted bacterial culture to each well. Include positive control wells (bacteria without this compound) and negative control wells (medium only).

-

Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.

-

Washing: Gently discard the planktonic bacteria from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the crystal violet solution and wash the wells three times with PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 595 nm using a plate reader. The MBIC is the lowest concentration of this compound that shows a significant reduction in absorbance compared to the positive control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm. This can be performed using a Calgary Biofilm Device or a standard 96-well plate.[12][13][14]

Materials:

-

Calgary Biofilm Device (or 96-well, flat-bottom sterile microtiter plates)

-

Bacterial culture in appropriate growth medium

-

This compound stock solution

-

Fresh growth medium

-

Sterile PBS

-

Sonicator (optional, for cell recovery)

-

Plate reader or materials for colony-forming unit (CFU) counting

Procedure:

-

Biofilm Formation: Inoculate the wells of the Calgary Biofilm Device or a 96-well plate with 150 µL of a diluted bacterial culture (OD600 ~0.1). Incubate for 24-48 hours at 37°C to allow for biofilm formation on the pegs or the well bottom.

-

Washing: Gently remove the planktonic cells and wash the biofilms (on pegs or in wells) three times with sterile PBS.

-

Treatment: Prepare serial dilutions of this compound in fresh growth medium in a new 96-well plate. Transfer the peg lid to this plate (for Calgary Biofilm Device) or add the this compound solutions to the wells with pre-formed biofilms.

-

Incubation: Incubate the treated biofilms for 24 hours at 37°C.

-

Recovery and Quantification:

-

For Calgary Biofilm Device: Transfer the peg lid to a new 96-well plate containing fresh growth medium. Sonicate the plate to dislodge the biofilm bacteria from the pegs.

-

For standard 96-well plate: Remove the this compound solution, wash the wells with PBS, and add fresh medium. Scrape the bottom of the wells to resuspend the biofilm.

-

-

Incubate the recovery plate for 24 hours at 37°C. The MBEC is the lowest concentration of this compound that results in no visible growth in the recovery wells.[12] Alternatively, quantify bacterial growth by measuring the OD650 or by performing CFU counts.

Protocol 3: Visualization of Biofilm Structure and Viability using Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the visualization of the three-dimensional structure of the biofilm and the assessment of bacterial viability after treatment with this compound.[9][15]

Materials:

-

Glass-bottom dishes or chamber slides suitable for microscopy

-

Bacterial culture

-

This compound solution

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

-

Confocal laser scanning microscope

Procedure:

-

Biofilm Growth: Grow biofilms on the glass surface of the dishes or slides for 24-48 hours at 37°C.

-

Treatment: Gently remove the medium and add the desired concentration of this compound. Incubate for the desired treatment time (e.g., 1-24 hours). Include an untreated control.

-

Staining:

-

Imaging: Gently rinse with PBS to remove excess stain. Image the biofilm using a confocal microscope. Live bacteria will fluoresce green (SYTO® 9), and dead bacteria will fluoresce red (propidium iodide).

-

Image Analysis: Use appropriate software to reconstruct 3D images of the biofilm and quantify the biovolume of live and dead cells.

Protocol 4: Assessment of Bacterial Membrane Potential Disruption

This protocol assesses the ability of this compound to disrupt the bacterial membrane potential using the voltage-sensitive dye DiSC3(5).[8][16][17][18][19]

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound solution

-

DiSC3(5) dye stock solution (in DMSO)

-

Appropriate buffer or growth medium

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Harvest bacterial cells in the mid-logarithmic growth phase by centrifugation and wash them with the assay buffer (e.g., PBS). Resuspend the cells in the same buffer to a specific OD600 (e.g., 0.2).

-

Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of approximately 2 µM and incubate with shaking for about 5-10 minutes to allow the dye to accumulate in the polarized cells, resulting in fluorescence quenching.[8]

-

Measurement: Place the cell suspension in a cuvette or a 96-well plate and monitor the fluorescence (excitation ~622 nm, emission ~670 nm).

-

Treatment: Add this compound at the desired concentration and continue to monitor the fluorescence. Disruption of the membrane potential will cause the release of the dye from the cells, leading to an increase in fluorescence (dequenching).[19]

-

Controls: Include a positive control for depolarization (e.g., a high concentration of an ionophore like valinomycin) and a negative control (vehicle only).

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its investigation against bacterial biofilms.

Caption: Proposed mechanism of action of this compound against bacterial cells.

Caption: Experimental workflow for investigating the anti-biofilm efficacy of this compound.

Caption: Hypothesized signaling pathways affected by this compound in bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Susceptibility of Pseudomonas aeruginosa Biofilm to Alpha-Helical Peptides: D-enantiomer of LL-37 [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Efficacy and Safety of PL-5 (this compound) Spray for Wound Infections: A Phase IIb Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Membrane-Active Antibiotics Affect Domains in Bacterial Membranes as the First Step of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. In Vitro Activities of Antibiotics and Antimicrobial Cationic Peptides Alone and in Combination against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. emerypharma.com [emerypharma.com]

- 13. researchgate.net [researchgate.net]

- 14. innovotech.ca [innovotech.ca]

- 15. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. biorxiv.org [biorxiv.org]

- 18. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. openi.nlm.nih.gov [openi.nlm.nih.gov]

Peceleganan in Dermatology: Application Notes and Protocols for Researchers

For Immediate Release

Peceleganan (also known as PL-5), a novel synthetic antimicrobial peptide (AMP), is emerging as a promising therapeutic agent in dermatology, primarily for the management of skin wound infections. Extensive clinical trials have demonstrated its efficacy and safety, positioning it as a valuable alternative to conventional antibiotics, particularly in an era of rising antimicrobial resistance. This document provides detailed application notes and protocols based on current research for scientists and drug development professionals.

Mechanism of Action

This compound is a 26-amino acid, chemically synthesized α-helical AMP.[1] Like other AMPs, its primary mechanism of action involves the disruption of microbial cell membranes.[2][3] This non-specific mode of action is advantageous as it is less likely to induce bacterial resistance compared to traditional antibiotics that target specific metabolic pathways.[1] The cationic nature of this compound facilitates its interaction with the negatively charged components of bacterial membranes, leading to membrane destabilization, pore formation, and ultimately, cell lysis and death.[3][4]

Applications in Dermatology: Skin Wound Infections

Clinical research has primarily focused on the application of this compound spray for the treatment of secondary open wound infections.[5][6] These include infections arising from burns, physical injuries, ulcers, and diabetic foot ulcers (Wagner Grade 2).[7]

Clinical Efficacy

Phase IIb and Phase III clinical trials have demonstrated the superiority of this compound spray over the standard-of-care, 1% silver sulfadiazine (SSD) cream, in terms of clinical efficacy.

Table 1: Summary of Phase III Clinical Trial Efficacy Data for 2‰ this compound Spray vs. 1% Silver Sulfadiazine (SSD) Cream [5][8]

| Efficacy Outcome | This compound (2‰) | Silver Sulfadiazine (1%) | P-value |

| Clinical Efficacy Rate (Day 8) | 90.4% (339/375) | 78.7% (144/183) | < .001 |

| Clinical Efficacy Rate (Day 5) | 59.2% (222/375) | 49.2% (90/183) | .03 |

| Bacterial Clearance Rate (Day 8) | 24.0% (80/334) | 46.0% (75/163) | < .001 |

| Bacterial Clearance Rate (Day 5) | 16.5% (55/334) | 30.7% (50/163) | < .001 |

Table 2: Summary of Phase IIb Clinical Trial Efficacy Data for this compound (PL-5) Spray at Different Concentrations vs. 1% Silver Sulfadiazine (SSD) Cream [6]

| Treatment Group | Clinical Efficacy Rate (Day 8) | Clinical Efficacy Rate (Day 5) |

| 1‰ PL-5 | 100.0% | 100.0% |

| 2‰ PL-5 | 96.7% | 93.4% |

| 4‰ PL-5 | 96.7% | 98.3% |

| 1% SSD (Control) | 87.5% | 82.5% |

Safety Profile

Across clinical trials, this compound spray was found to be safe and well-tolerated, with adverse event rates similar to the control group.[1][4] Importantly, pharmacokinetic analyses showed that the blood concentration of this compound was not detectable after topical application, indicating minimal systemic absorption.[6]

Experimental Protocols: Clinical Trial Methodology

The following outlines the general protocol for the Phase III clinical trial of this compound spray for the treatment of skin wound infections.

Study Design

A multicenter, open-label, randomized, controlled clinical trial was conducted to compare the efficacy and safety of 2‰ this compound spray with 1% silver sulfadiazine (SSD) cream.[1][5]

Patient Population

Adult patients with secondary open wound infections were recruited.[9] Key inclusion criteria included a confirmed bacterial infection of a skin wound.

Treatment Administration

-

Treatment Group: Received 2‰ this compound spray.

-

Control Group: Received 1% silver sulfadiazine (SSD) cream.

-

Application: The assigned treatment was applied to the wound site.

-

Duration: The treatment period was 7 days.[8]

Outcome Measures

-

Primary Efficacy Outcome: Clinical efficacy rate on day 8, defined as the proportion of patients with resolution of clinical signs and symptoms of infection.[8]

-

Secondary Efficacy Outcomes:

-

Safety Outcomes: Monitoring of vital signs, physical examinations, electrocardiograms, laboratory tests, and adverse events.[8]

Future Directions and Other Dermatological Applications

While the current body of research on this compound is robust for skin wound infections, its application in other dermatological conditions such as acne and atopic dermatitis has not yet been reported in published clinical trials. Given its broad-spectrum antimicrobial and potential immunomodulatory properties, future research could explore the efficacy of this compound in these and other inflammatory skin disorders.

Conclusion

This compound is a promising topical antimicrobial agent with proven efficacy and a favorable safety profile for the treatment of skin wound infections. Its unique mechanism of action offers a significant advantage in combating bacterial infections and mitigating the development of resistance. The detailed protocols and data presented here provide a solid foundation for further research and development of this compound in the field of dermatology.

References

- 1. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 3. Antimicrobial Peptides: Current Status, Mechanisms of Action, and Strategies to Overcome Therapeutic Limitations [mdpi.com]

- 4. Antimicrobial Peptides: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. The publication of a confirmative Phase III clinical study on this compound Spray (project code: PL-5), an innovative antimicrobial peptide developed by ProteLight Pharms, has been released._Jiangsu ProteLight Pharmaceutical & Biotechnology Co.,Ltd. [en.protelight.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peceleganan (PL-5) in Preclinical Wound Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peceleganan (also known as PL-5) is a synthetic, 26-amino acid α-helical antimicrobial peptide (AMP) engineered for potent, broad-spectrum antimicrobial activity.[1] As an AMP, its mechanism of action involves direct, non-specific interaction with and disruption of microbial cell membranes, a process that is less likely to induce bacterial resistance compared to conventional antibiotics.[1][2] Preclinical and clinical studies have demonstrated its efficacy in treating skin wound infections caused by both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][3]

These application notes provide a summary of available preclinical data and detailed protocols for utilizing this compound in established animal models of infected wounds. The information is intended to guide researchers in the design and execution of further non-clinical studies to explore the efficacy, mechanism of action, and therapeutic potential of this compound.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound

This table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of common wound pathogens.

| Bacterial Strain | Type | MIC (μM) |

| Escherichia coli ATCC 25922 | Gram-Negative | 2 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 8 |

| Klebsiella pneumoniae ATCC 700603 | Gram-Negative | 4 |

| Staphylococcus aureus ATCC 25923 | Gram-Positive | 4 |

| Staphylococcus epidermidis ATCC 12228 | Gram-Positive | 4 |

| Streptococcus pneumoniae ATCC 49619 | Gram-Positive | 2 |

| Data sourced from MedChemExpress.[3] |

Table 2: Summary of Preclinical In Vivo Efficacy in a Murine Model

This table outlines the results from a preclinical murine model of Staphylococcus aureus wound infection.

| Animal Model | Infection | Treatment Groups | Key Outcome | Result |

| Mouse, Transdermal | Staphylococcus aureus | - Vehicle Control- this compound (0.4 mg/mL)- this compound (0.75 mg/mL) | Bacterial Load in Tissue | This compound significantly reduced the amount of bacteria in the wound tissue compared to the vehicle control.[3] |

Mechanism of Action

This compound, like many cationic antimicrobial peptides, functions by electrostatically binding to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis and death. This direct, physical mechanism of action is a key advantage in overcoming conventional antibiotic resistance.

Caption: Proposed mechanism of action for this compound leading to bacterial cell death.

Experimental Protocols

Protocol 1: Murine Full-Thickness Dermal Wound Infection Model

This protocol describes the creation of a full-thickness wound in mice, followed by inoculation with Staphylococcus aureus to evaluate the topical efficacy of this compound.

Materials:

-

8-10 week old BALB/c mice

-

Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

-

Electric clippers and depilatory cream

-

70% Ethanol and Betadine

-

Sterile 6-mm dermal biopsy punch

-

Staphylococcus aureus (e.g., ATCC 25923 or a clinical MRSA strain), cultured to mid-log phase

-

Phosphate-buffered saline (PBS)

-

This compound solution (e.g., 0.4 mg/mL and 0.75 mg/mL in sterile saline)[3]

-

Vehicle control (sterile saline)

-

Occlusive dressing (e.g., Tegaderm™)

-

Sterile surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the mouse. Shave the dorsal surface and apply depilatory cream for 2-3 minutes to remove all hair. Clean the exposed skin with 70% ethanol followed by Betadine.

-

Wound Creation: Create two symmetrical full-thickness dermal wounds on the dorsum of each mouse using a sterile 6-mm biopsy punch.

-

Bacterial Inoculation: Prepare a bacterial suspension of S. aureus in PBS to a final concentration of ~1x10⁸ CFU/mL. Pipette 10 µL of the bacterial suspension (~1x10⁶ CFU) directly onto the surface of each wound bed. Allow the inoculum to absorb for 15-20 minutes.

-

Treatment Application: Divide animals into treatment groups. Two hours post-infection, apply the designated treatment topically. For a spray formulation, a single spray covering the wound can be used. For a liquid formulation, apply ~20 µL of this compound solution or vehicle control directly to the wound.[3]

-

Dressing: Cover each wound with a transparent occlusive dressing to prevent contamination and drying.

-

Post-operative Care & Re-treatment: House mice individually. Provide post-operative analgesics as per institutional guidelines. Re-apply treatments daily or as dictated by the study design (e.g., twice daily for 3 days).[3]

-

Endpoint Analysis: At predetermined time points (e.g., Day 3, 5, 7 post-infection), euthanize the animals.

-

Bacterial Load: Excise the wound tissue, homogenize in sterile PBS, and perform serial dilutions for plating on appropriate agar to determine CFU/gram of tissue.

-

Wound Healing: Photograph the wounds daily. Use image analysis software to measure the wound area and calculate the percentage of wound closure over time.

-

Histology: Excise wound tissue, fix in 10% formalin, and process for H&E staining to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

-

Caption: Experimental workflow for the murine infected wound model.

Protocol 2: Porcine Deep Dermal Burn Wound Infection Model (Representative Protocol)

Pigs are considered a gold standard for preclinical wound healing studies due to the high similarity of their skin to human skin. This protocol is a representative methodology for evaluating antimicrobial agents in a more clinically relevant large animal model.

Materials:

-

Domestic Yorkshire pigs (30-40 kg)

-

Anesthesia induction and maintenance agents

-

Electric clippers

-

Chlorhexidine or Betadine surgical scrub

-

Heated aluminum bars or a custom burn device to create controlled-temperature burns

-

Pathogenic bacterial strain (e.g., Pseudomonas aeruginosa or MRSA)

-

This compound formulation and vehicle control

-

Burn dressings (e.g., absorbent pads, elastic bandages)

-

Biopsy punches (e.g., 4-mm) for tissue collection

Procedure:

-

Animal Preparation: Anesthetize the pig and maintain anesthesia throughout the procedure. Shave the dorsal and lateral thoracic areas. Surgically scrub the skin.

-

Burn Wound Creation: Create multiple, spatially separated deep partial-thickness or full-thickness burn wounds by applying a heated metal block (e.g., 100°C for 20 seconds) to the skin. This creates a sterile eschar.

-

Eschar Removal & Inoculation: 24 hours post-burn, remove the eschar to expose the underlying wound bed. Inoculate the wound with a high concentration of bacteria (e.g., 1x10⁸ CFU of P. aeruginosa) applied directly to the wound surface.

-